Product packaging for Ald-Ph-PEG2-amine TFA salt(Cat. No.:CAS No. 2055013-56-2)

Ald-Ph-PEG2-amine TFA salt

Cat. No.: B605291
CAS No.: 2055013-56-2
M. Wt: 280.32 g/mol
InChI Key: MAVIFAPOMVRMJK-UHFFFAOYSA-N
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Description

Significance of Functionalized Poly(ethylene glycol) Architectures in Contemporary Chemical Biology and Materials Science

Functionalized PEG architectures are at the forefront of innovation in both chemical biology and materials science. In chemical biology, PEGylation, the process of attaching PEG chains to molecules like proteins, peptides, or small-molecule drugs, is a well-established strategy to enhance their therapeutic properties. conicet.gov.ar PEGylation can improve a drug's solubility, stability, and circulation half-life while reducing its immunogenicity. conicet.gov.arresearchgate.net The biocompatibility of PEG makes it an ideal component for in vivo applications. researchgate.netaxispharm.com

In materials science, functionalized PEGs are utilized in the development of hydrogels, nanoparticles, and surface coatings. nih.gov These materials find applications in tissue engineering, drug delivery, and biosensing. The ability to tailor the functional end-groups of PEG allows for the creation of materials with specific chemical and physical properties.

Strategic Design Principles for Bifunctional Linkers Featuring Aldehyde and Amine Moieties

The strategic design of bifunctional linkers is crucial for their successful application. Linkers containing both an aldehyde and an amine group are particularly versatile due to the distinct reactivity of these functional groups. The aldehyde group can readily react with hydrazide and aminooxy groups to form stable hydrazone and oxime linkages, respectively. axispharm.comnih.gov It can also react with the N-terminal of peptides and proteins. evitachem.com

The primary amine group, on the other hand, can react with carboxylic acids, activated NHS esters, and other carbonyl compounds to form stable amide bonds. axispharm.comchemicalbook.in This orthogonal reactivity allows for a two-step conjugation process, where one part of the linker is attached to the first molecule, and the second part is subsequently attached to the second molecule. The inclusion of a PEG spacer in the linker design increases the water solubility of the resulting conjugate. chemicalbook.inbroadpharm.com

Overview of Research Trajectories Involving Aldehyde-Phenyl-Poly(ethylene glycol)-Amine Trifluoroacetate (B77799) Salt

Ald-Ph-PEG2-amine TFA salt is a specific bifunctional linker that has garnered attention in pharmaceutical research and development. axispharm.com It features a benzaldehyde (B42025) group, a primary amine, and a short, discrete PEG2 (diethylene glycol) spacer. The phenyl group provides a rigid scaffold, while the PEG chain imparts hydrophilicity. The trifluoroacetate (TFA) salt form enhances its stability and handling.

This linker is primarily used in bioconjugation, particularly for the creation of antibody-drug conjugates (ADCs) and other targeted drug delivery systems. axispharm.comresearchgate.net The aldehyde group allows for specific reaction with amine-containing molecules, while the terminal amine can be used to attach a payload, such as a cytotoxic drug. The defined length of the PEG spacer allows for precise control over the distance between the conjugated molecules.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValue
CAS Number 2055013-56-2 axispharm.comcd-bioparticles.net
Molecular Formula C14H20N2O4 axispharm.comchemicalbook.incd-bioparticles.net
Molecular Weight 280.32 g/mol chemicalbook.incd-bioparticles.net
Purity ≥95% axispharm.comcd-bioparticles.net
Appearance White solid evitachem.com
Storage -20°C broadpharm.com

Note: The molecular weight and formula provided are for the free amine form. The TFA salt will have a higher molecular weight.

Detailed Research Findings

The utility of this compound and similar bifunctional linkers is demonstrated in various research applications. The aldehyde functionality is particularly useful for site-specific protein modification. For instance, a reactive carbonyl group can be generated at the N-terminus of a protein, which can then specifically react with an aminooxy-functionalized linker to form a stable oxime bond. nih.gov This approach allows for the attachment of a single PEG chain at a defined location, which is advantageous for preserving the biological activity of the protein. nih.gov

The amine group of the linker provides a versatile handle for attaching a wide range of molecules. It can react with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form robust amide bonds. scbt.com This chemistry is widely employed in bioconjugation to link molecules to proteins or other biomolecules containing primary amines.

The hydrophilic PEG spacer in this compound is crucial for improving the solubility and pharmacokinetic properties of the resulting conjugates. axispharm.com PEG chains are known to increase the hydrodynamic radius of molecules, which can prolong their circulation time in the body by reducing renal clearance. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N2O4 B605291 Ald-Ph-PEG2-amine TFA salt CAS No. 2055013-56-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c15-5-7-19-9-10-20-8-6-16-14(18)13-3-1-12(11-17)2-4-13/h1-4,11H,5-10,15H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVIFAPOMVRMJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401197353
Record name Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055013-56-2
Record name Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055013-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-formyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401197353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Preparative Research for Aldehyde Phenyl Poly Ethylene Glycol Amine Trifluoroacetate Salt

Development of Novel Synthetic Pathways for Aldehyde-Phenyl-Poly(ethylene glycol)-Amine Architectures

The construction of Ald-Ph-PEG2-amine TFA salt involves a multi-step process that requires careful control over the introduction and modification of functional groups.

Advanced Precursor Synthesis and Regioselective Functional Group Introduction

The synthesis of heterobifunctional PEG linkers typically starts with a symmetrical diol, HO-PEG-OH. A key challenge is the selective modification of only one of the terminal hydroxyl groups. mdpi.com

One common strategy involves the statistical monoprotection of the diol, followed by separation of the desired mono-protected species from the unreacted diol and the di-protected byproduct. However, this can be inefficient and require extensive purification. google.com More advanced methods focus on regioselective reactions. For instance, mono-alkylation of hydroquinone (B1673460) with a PEG chain can be followed by a regioselective ortho-formylation to introduce the aldehyde group. unimi.it

Another approach is the use of protecting groups. For example, a PEG diol can be reacted with a protecting group that can be selectively removed later. The remaining free hydroxyl group can then be converted to the desired functional group. google.com The choice of protecting group is crucial and depends on the subsequent reaction conditions. Acid-labile groups like dimethoxytrityl (DMTr) and base-labile groups such as phenethyl have been employed in stepwise PEG synthesis. beilstein-journals.orgnih.gov

The introduction of the amine functionality often involves the conversion of a terminal hydroxyl group to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source like ammonia (B1221849) or a protected amine equivalent. mdpi.com Alternatively, reduction of an azide (B81097) group can yield a primary amine. mdpi.com

A representative, though not specific to Ald-Ph-PEG2-amine, synthetic approach could involve the following conceptual steps:

Mono-functionalization of PEG-diol: Reacting a PEG-diol with a reagent that introduces a protected amine or a precursor to the aldehyde-phenyl group at one terminus.

Modification of the other terminus: Converting the remaining hydroxyl group to the second desired functionality.

Deprotection: Removing any protecting groups to reveal the final reactive moieties.

For the synthesis of aldehyde-phenyl structures, a precursor like 4-hydroxybenzaldehyde (B117250) can be used, where the hydroxyl group is etherified with a PEG chain that has a protected amine at the other end. Subsequent deprotection of the amine would yield the desired architecture.

Optimization of Poly(ethylene glycol) Chain Elongation and Terminal Functionalization

For longer PEG chains, stepwise elongation is often necessary. This involves the iterative coupling of shorter PEG fragments. beilstein-journals.orgnih.gov One-pot methods that combine deprotection and coupling steps have been developed to improve efficiency and reduce the need for intermediate purification. beilstein-journals.org The Williamson ether synthesis is a common reaction for coupling PEG moieties. nih.gov The choice of base and reaction conditions is critical to minimize side reactions like depolymerization. rsc.org

Terminal functionalization strategies aim for high conversion rates and compatibility with various functional groups. labinsights.nl Microwave-assisted methods have been shown to accelerate functionalization reactions, such as the introduction of methacrylate (B99206) groups onto PEG terminals. researchgate.netjove.com "Click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, offers a highly efficient and specific method for terminal functionalization. nih.gov

The introduction of the aldehyde group can be achieved by oxidation of a terminal primary alcohol. However, this can be challenging in the presence of other sensitive functional groups. A more common approach is to introduce the aldehyde as part of a protected precursor, such as an acetal, which can be deprotected under specific conditions. nih.gov For the phenyl-aldehyde moiety, a precursor like 4-(bromomethyl)benzaldehyde (B112711) can be reacted with a mono-amino-PEG derivative.

Strategies for Isolation and Purification, Including Trifluoroacetate (B77799) Salt Formation

The purification of PEG derivatives is often challenging due to their polymeric nature and potential for polydispersity. biochempeg.com Common techniques include:

Chromatography: Size-exclusion chromatography (SEC) is effective for separating based on hydrodynamic volume, while reversed-phase high-performance liquid chromatography (RP-HPLC) separates based on hydrophobicity. Ion-exchange chromatography can be used for charged PEG derivatives. Polystyrene-divinylbenzene beads have also been used as a chromatographic packing for preparative purification of PEG derivatives. nih.gov

Precipitation/Crystallization: The differential solubility of PEG derivatives can be exploited for purification. PEGs are typically soluble in water and solvents like dichloromethane (B109758) but insoluble in diethyl ether and hexanes, allowing for precipitation of the desired product. beilstein-journals.org Crystallization can also be a powerful purification technique, sometimes facilitated by forming coordination complexes. veranova.com

Filtration: Techniques like tangential flow filtration (TFF) are used for removing low molecular weight impurities. veranova.com

The trifluoroacetate (TFA) salt of the amine is typically formed during RP-HPLC purification when trifluoroacetic acid is used as a mobile phase additive to improve peak shape and resolution. ambiopharm.com The TFA counter-ion can be exchanged for another, such as acetate (B1210297) or chloride, through ion-exchange chromatography if required. ambiopharm.com Alternatively, the TFA salt can be converted to the free amine by treatment with a base. nih.govresearchgate.net For water-soluble amines, a common method involves using a basic ion-exchange resin. researchgate.net

Methodological Advancements in Scale-Up Synthesis and Purity Assessment

Scaling up the synthesis of well-defined PEG linkers from the laboratory to an industrial scale presents significant challenges. Chromatography-free synthesis and purification methods are highly desirable to reduce costs and improve efficiency. rsc.org Developing synthetic routes that minimize the formation of hard-to-separate byproducts, such as di-functionalized PEGs from a diol starting material, is a key focus. google.com One approach involves synthesizing the polymer chain directly onto a protected terminal group, which can later be converted to the desired functionality. google.com

Purity Assessment is crucial to ensure the quality and consistency of the final product. A combination of analytical techniques is typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and the presence of terminal functional groups. chempep.com

Mass Spectrometry (MS): Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) and ESI-MS (Electrospray Ionization Mass Spectrometry) are used to determine the molecular weight and assess the polydispersity of the PEG chain. nih.govnih.gov

Chromatography: HPLC, particularly RP-HPLC and SEC, is used to determine purity and analyze the distribution of polymer chain lengths. chempep.comnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is useful for identifying the presence of specific functional groups. chempep.com

The table below summarizes some of the key analytical techniques used for the characterization and purity assessment of functionalized PEG derivatives.

Analytical Technique Information Obtained References
¹H and ¹³C NMRStructural confirmation, functional group presence chempep.com
Mass Spectrometry (MALDI-TOF, ESI-MS)Molecular weight, polydispersity nih.govnih.gov
HPLC (RP-HPLC, SEC)Purity, molecular weight distribution chempep.comnih.gov
FTIR SpectroscopyIdentification of functional groups chempep.com

The development of robust and scalable synthetic and purification methods, coupled with comprehensive analytical characterization, is essential for the production of high-purity this compound for its intended applications.

Chemical Reactivity and Mechanistic Investigations of Aldehyde Phenyl Poly Ethylene Glycol Amine Trifluoroacetate Salt

Studies on Aldehyde Reactivity for Covalent Conjugation and Crosslinking

The benzaldehyde (B42025) moiety of Ald-Ph-PEG2-amine TFA salt is a versatile electrophile that readily participates in reactions with various nucleophiles. axispharm.combroadpharm.com Its reactivity is central to the formation of covalent conjugates and crosslinked networks.

Elucidation of Schiff Base Formation and Reductive Amination Mechanisms in Diverse Chemical Environments

The reaction between the aldehyde group and a primary amine results in the formation of an imine, commonly known as a Schiff base. juniperpublishers.comresearchgate.net This condensation reaction is typically reversible and proceeds through a hemiaminal intermediate. dergipark.org.tr The formation of Schiff bases is often catalyzed by acid or base and can be influenced by the pH of the reaction medium. researchgate.netgsconlinepress.com Aromatic aldehydes, like the one present in this compound, generally form more stable Schiff bases compared to their aliphatic counterparts due to conjugation. gsconlinepress.com

The resulting imine bond can be stabilized through reductive amination. rsc.org This process involves the reduction of the C=N double bond to a stable secondary amine linkage using a mild reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). rsc.orgnih.govnih.gov Reductive amination offers a robust method for creating stable bioconjugates. rsc.org For instance, studies have shown the successful reductive amination of benzaldehyde with primary amines on solid supports, yielding mono- and di-aminoalkylated products. nih.govresearchgate.net The choice of reducing agent and reaction conditions, such as solvent and the presence of an acid catalyst, can significantly impact the reaction's efficiency and selectivity. nih.gov For example, sodium triacetoxyborohydride is effective in various solvents, including 1,2-dichloroethane (B1671644) (DCE) and tetrahydrofuran (B95107) (THF), with reactions often proceeding faster in DCE. nih.gov

Kinetics and Selectivity of Hydrazone and Oxime Ligation Pathways

The aldehyde group can also react with hydrazide and aminooxy groups to form stable hydrazone and oxime linkages, respectively. axispharm.comaxispharm.combroadpharm.com These ligation reactions are highly chemoselective and are widely employed in bioconjugation. nih.govacs.org The rates of these reactions are influenced by the pH and the presence of catalysts. researchgate.netrsc.org

Research has demonstrated that aniline (B41778) and its derivatives can act as effective nucleophilic catalysts, significantly accelerating the rate of hydrazone and oxime formation, particularly at neutral pH. nih.govacs.orgacs.org For example, aniline catalysis can lead to rate constants in the range of 10¹ to 10³ M⁻¹s⁻¹ for the reaction of aromatic aldehydes with 6-hydrazinopyridyl and aminooxyacetyl groups. nih.govacs.org This allows for efficient labeling of biomolecules at low concentrations. nih.govacs.org While oximes are generally more hydrolytically stable than hydrazones, the kinetics of oxime formation can be slower. nih.govacs.org However, the equilibrium constant for oxime formation is often significantly larger. nih.gov The choice between hydrazone and oxime ligation often depends on the desired balance between reaction speed and product stability. nih.govgoogle.com

Table 1: Comparison of Reaction Kinetics for Hydrazone and Oxime Ligation with Benzaldehyde

Ligation Partner Catalyst pH Rate Constant (k₁) (M⁻¹s⁻¹) Equilibrium Constant (Keq) Reference
6-hydrazinopyridyl-peptide None 7 3.0 ± 0.3 - nih.gov
6-hydrazinopyridyl-peptide 10 mM Aniline 7 - - nih.gov
Aminooxyacetyl-peptide 100 mM Aniline 7 8.2 ± 1.0 > 2 orders of magnitude higher than hydrazone nih.gov

This table is generated based on data from model reactions and may not be fully representative of the reactivity of this compound.

Analysis of Amine Reactivity for Bioconjugation and Polymerization

The primary amine of this compound serves as a nucleophile, enabling its reaction with a variety of electrophilic partners. axispharm.combroadpharm.com This reactivity is fundamental for its use in bioconjugation and the synthesis of polymers.

Optimization of Amide Bond Formation with Activated Esters and Carboxylic Acids

The primary amine can react with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. axispharm.combroadpharm.comcd-bioparticles.net This is a widely used strategy for conjugating molecules to proteins and other biomolecules. researchgate.net The reaction proceeds readily under mild conditions. The amine group can also be coupled with carboxylic acids using carbodiimide (B86325) reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form an amide linkage. analis.com.my The efficiency of this reaction can be enhanced by the addition of activators such as N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt). analis.com.my Optimization of these reactions often involves adjusting the pH, temperature, and the molar ratios of the reactants and coupling agents. analis.com.my For instance, the optimal pH for EDC-mediated coupling is typically in the acidic range of 4.5-5.0. analis.com.my

Investigation of Selective Reactions with Diverse Electrophilic Centers

Beyond activated esters and carboxylic acids, the primary amine can react with other electrophilic centers. These include isocyanates and isothiocyanates to form ureas and thioureas, respectively, and sulfonyl halides. rsc.org The selectivity of these reactions can often be controlled by adjusting the reaction conditions, particularly the pH. rsc.org At a pH close to the pKa of the N-terminal α-amino group of a protein, selective modification can be achieved over the ε-amino groups of lysine (B10760008) residues. rsc.org This is because at lower pH values, the more basic lysine side chains are protonated and thus less nucleophilic. rsc.org

pH-Dependent Reactivity Profiles and Kinetic Analyses of Functional Group Interconversions

The chemical behavior of this compound is defined by the interplay of its terminal functional groups: a benzaldehyde and a primary amine. The principal functional group interconversion for this molecule is the condensation reaction between the aldehyde and amine moieties to form a Schiff base, or imine, with the concomitant elimination of water. acs.org This reaction is reversible and its kinetics are highly sensitive to the pH of the reaction medium.

The reactivity of the aldehyde and amine groups is subject to pH-dependent protonation states. The primary amine is nucleophilic in its free base form (R-NH2) but becomes non-nucleophilic upon protonation at low pH to form its conjugate acid (R-NH3+). Conversely, the reaction requires acid catalysis for the dehydration step, where the hydroxyl group of the intermediate carbinolamine is protonated to become a better leaving group (H2O). acs.org

This dual requirement results in a characteristic bell-shaped pH-rate profile for imine formation, where the reaction rate is maximal at a specific pH range and decreases at both higher and lower pH values. At excessively low pH, the concentration of the nucleophilic free amine is too low for the reaction to proceed efficiently. acs.org At high pH, the lack of sufficient acid catalysis hinders the elimination of water from the carbinolamine intermediate. acs.org For many aldehyde-amine condensation reactions, the optimal pH is found to be in the moderately acidic range of 4 to 5. dur.ac.uk

Kinetic analyses of analogous systems, such as the reaction between benzaldehyde and primary amines, provide insight into the expected behavior of this compound. Studies on the formation of iminium ions from benzaldehyde and various amines have quantified the reaction rates and the pKa values that govern the pH-dependent equilibrium.

A kinetic study of the reaction between benzaldehyde and primary amines (benzylamine and allylamine) revealed a bell-shaped pH profile with a plateau between pH 6.5 and 8.5. dur.ac.uk The table below presents kinetic data from this representative system, which illustrates the parameters influencing the reactivity.

Reacting AmineIminium Ion pKaRate Constant (k) for Cyanide Reaction with Iminium Ion (dm³mol⁻¹s⁻¹)Reference
Benzylamine6.14 ± 0.16.70 x 10³ dur.ac.uk
Allylamine6.05 ± 0.11.03 x 10⁴ dur.ac.uk

The pKa values in the table define the upper limit of the optimal pH range for the formation of the respective iminium ions. dur.ac.uk The rate constants quantify the subsequent reaction of the formed iminium ion, in this case with a cyanide nucleophile, demonstrating the electrophilic nature of the C=N bond. dur.ac.uk For this compound, the intramolecular or intermolecular condensation would be similarly governed by the pKa of its own amine group and the stability of the resulting iminium ion, with the hydrophilic PEG linker potentially influencing solubility and reaction kinetics in aqueous solutions. acs.org The presence of the electron-withdrawing phenyl group influences the reactivity of the aldehyde, while the specific nature of the diamine bridge in the PEG linker affects the nucleophilicity of the amine.

Applications of Aldehyde Phenyl Poly Ethylene Glycol Amine Trifluoroacetate Salt As a Versatile Molecular Building Block in Research Systems

Engineering of Advanced Bioconjugates for Fundamental Biological Research

The dual reactivity of Ald-Ph-PEG2-amine TFA salt makes it a valuable tool for creating sophisticated bioconjugates to explore fundamental biological processes.

The aldehyde and amine groups on the linker enable the site-specific modification of biomacromolecules. The aldehyde group can react with primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, to form a Schiff base, which can be subsequently reduced to a stable secondary amine linkage. mdpi.comeuropeanpharmaceuticalreview.com This reaction's specificity can often be controlled by pH, taking advantage of the pKa difference between the N-terminal α-amino group and the ε-amino groups of lysine residues. nih.govconicet.gov.ar This allows for targeted modification of the N-terminus of proteins and peptides. nih.govconicet.gov.ar

The primary amine end of the linker can be used to attach to various functional groups on biomolecules. For instance, it can react with carboxylic acids, activated esters (like NHS esters), and other carbonyl compounds. broadpharm.comaxispharm.com This versatility allows for the attachment of the linker to a wide array of sites on proteins, peptides, and nucleic acids that have been functionalized with these reactive groups.

A key advantage of using PEG linkers in bioconjugation is the ability to improve the solubility and stability of the resulting conjugate. mdpi.comucl.ac.be The hydrophilic nature of the PEG chain can help to solubilize hydrophobic molecules and protect the biomacromolecule from enzymatic degradation. ucl.ac.be

The heterobifunctional nature of this compound is ideal for the synthesis of molecular probes and reporter molecules. One end of the linker can be attached to a reporter molecule (e.g., a fluorophore, biotin, or a small molecule drug), while the other end can be conjugated to a biomolecule of interest (e.g., a protein, peptide, or nucleic acid). google.com.pg

For example, the amine group could be reacted with an NHS-activated fluorophore, and the aldehyde group could then be used to label a protein at its N-terminus. This creates a site-specifically labeled protein that can be used in a variety of assays to study molecular interactions, such as fluorescence polarization or microscopy-based techniques. The defined length of the PEG linker can also be advantageous, providing a known separation distance between the reporter and the biomolecule. nih.gov

PEG linkers are increasingly being used in the design of modulators of protein-protein interactions (PPIs). portlandpress.com The this compound can be used to synthesize dimeric ligands or probes that can modulate the interaction between two proteins. nih.gov For instance, a known binding motif for a protein can be attached to each end of the linker, creating a bivalent ligand that can bridge two protein molecules or two binding sites on the same protein. nih.govportlandpress.com

The length and flexibility of the PEG linker are critical parameters in the design of these modulators, as they can influence the binding affinity and specificity of the resulting conjugate. nih.gov By systematically varying the length of the PEG chain, researchers can probe the optimal distance required for effective modulation of a particular molecular recognition event. portlandpress.com

Design and Synthesis of Chemically Defined Probes and Reporter Molecules for Molecular Interaction Studies

Integration into Designed Polymeric and Supramolecular Materials

The reactive ends of this compound also lend themselves to the construction of novel polymeric and supramolecular materials with applications in in vitro research systems.

The aldehyde group on the linker can participate in dynamic covalent chemistry, which involves the formation of reversible covalent bonds. nih.govresearchgate.net Specifically, aldehydes can react with hydrazides or aminooxy groups to form hydrazones or oximes, respectively. axispharm.com These reactions are often reversible under specific conditions, such as changes in pH. acs.org This property can be exploited to create dynamic covalent networks and hydrogels. nih.govresearchgate.net

By crosslinking polymers functionalized with hydrazide or aminooxy groups with this compound, it is possible to form hydrogels with tunable mechanical properties. nih.govresearchgate.net These hydrogels can be designed to be responsive to specific stimuli, allowing for the controlled release of encapsulated molecules or changes in the material's stiffness. technologypublisher.com Such materials are valuable for creating in vitro systems that can mimic the dynamic nature of the extracellular matrix. nih.gov

The ability to form both stable and dynamic covalent bonds allows for the assembly of complex and responsive polymeric architectures. For example, the amine group can be used to create a stable polymeric backbone through reactions with monomers containing carboxylic acid or activated ester groups. The pendant aldehyde groups can then be used for further functionalization or for creating reversible crosslinks. nih.govmdpi.com

Surface Functionalization Strategies for Controlled Interfacial Properties in Material Science

The precise control of surface properties is a cornerstone of modern materials science, influencing everything from biocompatibility to sensor sensitivity. This compound and similar aldehyde-PEG-amine linkers are instrumental in strategies for surface functionalization, enabling the creation of well-defined interfaces with tailored chemical and physical characteristics.

The primary strategy involves the formation of self-assembled monolayers (SAMs) on substrates like gold, silicon oxides, or polymer brushes. rsc.orgmdpi.com The bifunctional nature of the linker allows for a two-step immobilization process. For instance, a surface can first be functionalized with molecules exposing a primary amine. The aldehyde end of the Ald-Ph-PEG2-amine linker can then be covalently attached to this surface through the formation of an imine bond via reductive amination. mdpi.comacs.org This leaves the linker's primary amine terminus exposed and available for subsequent conjugation to other molecules of interest, such as proteins, peptides, or nanoparticles. nih.gov

This method offers several advantages for controlling interfacial properties:

Controlled Density and Orientation: By carefully managing reaction conditions, researchers can control the density of the linkers on the surface, which in turn dictates the spacing and accessibility of the subsequently attached molecules. nih.gov

Enhanced Hydrophilicity: The polyethylene (B3416737) glycol (PEG) spacer is well-known for its ability to attract water molecules, rendering the modified surface more hydrophilic. broadpharm.combroadpharm.com This is crucial for reducing non-specific protein adsorption on surfaces used in biological applications, such as biosensors or medical implants. thermofisher.com

Introduction of Specific Functionality: The exposed amine group serves as a versatile chemical handle for introducing a wide array of functionalities. It can be reacted with N-hydroxysuccinimide (NHS) esters, carboxylic acids (using coupling agents like EDC), or other amine-reactive species to covalently link specific biomolecules or nanoparticles. cd-bioparticles.netcreativepegworks.com

A key application of this strategy is in the fabrication of nanoparticle-based materials. For example, heterobifunctional PEG linkers have been used to construct core-satellite nanoparticle assemblies. researchgate.netnih.gov In a typical approach, larger "core" nanoparticles (e.g., gold) are functionalized with a thiol-PEG-amine linker, where the thiol end binds strongly to the gold surface. The exposed amine can then be used to attach smaller "satellite" nanoparticles, creating a structured assembly with unique plasmonic properties ideal for applications in surface-enhanced Raman scattering (SERS). researchgate.netnih.gov While this example uses a thiol-amine linker, the principle is directly transferable to an aldehyde-amine linker for surfaces that are amine-reactive.

Table 1: Research Findings in Surface Functionalization using Aldehyde-PEG-Amine and Analogous Linkers
Surface/MaterialLinker StrategyControlled PropertyResearch ApplicationReference
Amine-functionalized Polymer BrushesReaction of surface amines with the linker's aldehyde group via Schiff base formation, followed by reductive amination.Friction coefficient, surface coverage with nanoparticles.Creation of nanoparticle-brush planar surfaces with tunable friction properties. acs.org
Gold Nanoparticles (Core)Attachment of thiol-PEG-amine linkers to the gold surface, exposing the amine group for further reaction.Inter-particle distance (hot-spot generation), signal reproducibility.Synthesis of core-satellite nanostructures for robust Surface-Enhanced Raman Scattering (SERS). researchgate.netnih.gov
General NanoparticlesSurface modification with aldehyde groups to react with amine-terminated molecules or linkers.Biocompatibility, surface charge, chemical reactivity for further functionalization.Directional assembly of nanoparticles and development of carriers for drug delivery. cd-bioparticles.net
Gold or Silicon Oxide SubstratesFormation of Self-Assembled Monolayers (SAMs) with terminal aldehyde or amine groups for subsequent linker attachment.Surface chemistry, immobilization of specific biomolecules (e.g., peptides).Fabrication of bio-interfaces for cell culture and studying cell adhesion. rsc.orgnih.gov

Role in Modular Chemical Synthesis for Constructing Complex Molecular Architectures

Modular synthesis, the assembly of complex molecules from discrete, interchangeable building blocks, is a powerful paradigm in modern chemistry. Heterobifunctional linkers like this compound are quintessential components of this approach, enabling the precise and efficient construction of sophisticated molecular architectures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). tocris.comaxispharm.com

The linker's value lies in its orthogonal reactive ends. The primary amine can form a stable amide bond with a carboxylic acid or its activated ester derivative (e.g., an NHS ester), a common reaction for attaching the linker to a targeting moiety like an antibody or a small molecule ligand. broadpharm.comtocris.com Simultaneously, the benzaldehyde (B42025) group can react with an amine, hydrazide, or aminooxy group on a second molecule, the "payload," which could be a cytotoxic drug, a fluorescent probe, or an E3 ligase ligand. axispharm.comaxispharm.comcreative-biolabs.com

Key aspects of its role in modular synthesis include:

Sequential Conjugation: The differential reactivity of the amine and aldehyde groups allows for a step-wise synthesis. For example, the amine end of the linker can first be coupled to a protein's carboxylic acid residues. After purification, the resulting aldehyde-functionalized protein can be reacted with a payload containing a hydrazide group to form a stable hydrazone linkage. google.com This controlled sequence minimizes side reactions and simplifies purification.

Linkage Chemistry Control: The aldehyde group offers flexibility in the type of bond formed. Reaction with a primary amine yields a relatively labile imine (Schiff base), which can be stabilized by reduction. mdpi.com Reaction with a hydrazide or an aminooxy group forms hydrazone or oxime bonds, respectively, which are more stable than imines but can be designed to be cleavable under specific conditions, such as the acidic environment of endosomes or lysosomes—a critical feature for controlled drug release in ADCs. axispharm.com

Spacer Functionality: The PEG2 spacer physically separates the two conjugated molecules. nih.gov This separation can be crucial for preserving the biological activity of both the targeting molecule and the payload, preventing steric hindrance that might otherwise inhibit their function. In PROTACs, the linker's length and composition are critical for enabling the formation of a productive ternary complex between the target protein and an E3 ligase. tocris.com

The synthesis of PROTACs provides a clear example of this modularity. A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. A common synthetic route involves coupling the amine end of this compound to a carboxylic acid on the E3 ligase ligand. The resulting intermediate, now bearing a terminal aldehyde, is then conjugated to an amine-functionalized ligand for the protein of interest via reductive amination. tocris.com This modular strategy allows chemists to rapidly generate libraries of PROTACs with varying linker lengths and attachment points to optimize degradation efficiency.

Table 2: Modular Synthesis Applications using Aldehyde-PEG-Amine Linkers
Complex ArchitectureModule 1 (e.g., Targeting)Linker Chemistry (Module 1)Module 2 (e.g., Payload)Linker Chemistry (Module 2)Reference
Antibody-Drug Conjugate (ADC)AntibodyAmide bond formation with linker's amine.Cytotoxic Drug (with hydrazide group)Hydrazone bond formation with linker's aldehyde. axispharm.comgoogle.com
PROTAC DegraderE3 Ligase Ligand (e.g., Thalidomide derivative)Amide bond formation with linker's amine.Target Protein Ligand (with amine group)Imine formation (reductive amination) with linker's aldehyde. tocris.com
Peptide-Drug Conjugate (PDC)Targeting PeptideAmide bond formation with linker's amine.Drug Molecule (with aminooxy group)Oxime bond formation with linker's aldehyde. researchgate.net
Fluorescent BioprobeBiomolecule (e.g., protein)Amide bond formation with linker's amine.Fluorescent Dye (with amine group)Imine formation (reductive amination) with linker's aldehyde. rsc.org

Future Perspectives and Emerging Research Directions in Aldehyde Phenyl Poly Ethylene Glycol Amine Chemistry

Development of Advanced Methodologies for Controlled Assembly and Reversible Disassembly of Functional Constructs

The aldehyde and amine functionalities of Ald-Ph-PEG2-amine TFA salt are well-suited for dynamic covalent chemistry (DCC), which involves reversible chemical reactions. rsc.org This reversibility is key for the controlled assembly and disassembly of complex structures. Imine formation between an aldehyde and an amine is a classic example of a reversible covalent reaction. nih.govresearchgate.net

Future research is expected to leverage DCC for the creation of "smart" materials and drug delivery systems that can respond to environmental cues. For example, a construct held together by imine bonds could be designed to disassemble in the acidic environment of a tumor, releasing a therapeutic agent. nih.gov The stability of the imine bond can be tuned by the electronic properties of the aldehyde and amine precursors. researchgate.net

Furthermore, the principles of self-assembly can be combined with on-surface synthesis to create highly ordered two-dimensional nanostructures. nih.govcore.ac.uk By co-depositing aldehyde and amine precursors on a surface, complex patterns and networks can be formed through imine coupling. nih.gov The kinetics of this process can be controlled by factors like temperature and reactant flux, leading to different assembled structures. nih.gov This approach could pave the way for the development of novel electronic and sensory devices.

The concept of reversible disassembly is also crucial for creating recyclable materials. For instance, crosslinked polymer networks could be formed using reversible aldehyde-amine chemistry, allowing the material to be broken down into its constituent parts and reformed. rsc.org

Innovations in Analytical Techniques for Comprehensive Characterization of Complex Research Conjugates

The increasing complexity of conjugates derived from molecules like this compound necessitates advancements in analytical techniques for their thorough characterization. The heterogeneity of these conjugates, in terms of conjugation sites and the number of attached molecules, presents a significant analytical challenge. nih.gov

Mass spectrometry (MS) is a cornerstone technique for characterizing bioconjugates. nih.gov Innovations in MS, such as top-down mass spectrometry and native mass spectrometry, are providing more detailed information about the intact mass of conjugates and the distribution of drug-to-antibody ratios (DARs) in ADCs. nih.govpharmafocusamerica.com Coupling liquid chromatography with mass spectrometry (LC-MS) is particularly powerful for separating and identifying different conjugate species. nih.govpegsummiteurope.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool, especially for characterizing the structure and purity of PEGylated compounds. nih.govacs.orgcaymanchem.com 1H NMR can be used to confirm the presence of functional groups and to determine the degree of PEGylation. nih.govresearchgate.net However, for large polymers, careful analysis is required to account for satellite peaks arising from 13C-1H coupling, which can otherwise lead to incorrect assignments. acs.orgresearchgate.net Solid-state NMR is also emerging as a technique for the structural characterization of large, complex PEGylated proteins. nih.gov

Advanced chromatographic techniques, such as two-dimensional liquid chromatography (2D-LC), are being developed to handle the complexity of conjugate mixtures. nih.gov Other specialized techniques like size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), and ion-exchange chromatography are also essential for assessing aggregation, purity, and charge variants. pharmafocusamerica.com As the field moves towards more intricate molecular designs, the development of multi-faceted analytical workflows that combine several of these techniques will be crucial for ensuring the quality and consistency of these complex research conjugates. caymanchem.comcardiosomatics.ru

Q & A

Q. Why is Ald-Ph-PEG2-amine typically supplied as a TFA salt in research settings?

Ald-Ph-PEG2-amine is synthesized via solid-phase peptide synthesis (SPPS), where trifluoroacetic acid (TFA) is used to cleave the peptide from resin supports and purify the compound via reverse-phase HPLC. The TFA salt forms due to protonation of the free amine group during purification . This salt form is standard in early-stage research but may require conversion to acetate or HCl salts for biological assays to avoid TFA-induced cytotoxicity .

Q. How does the PEG2 spacer influence the compound’s solubility and conjugation efficiency?

The PEG2 spacer enhances aqueous solubility by reducing aggregation and steric hindrance, facilitating conjugation with biomolecules (e.g., antibodies, peptides). The ethylene glycol units improve biocompatibility and stability in physiological buffers, which is critical for applications like bioconjugation or probe design .

Q. What analytical methods are recommended for confirming the identity of Ald-Ph-PEG2-amine TFA salt?

Use mass spectrometry (MS) to verify molecular weight and nuclear magnetic resonance (NMR) to confirm structural integrity (e.g., PEG2 linkage, aromatic aldehyde group). High-resolution LC-MS is preferred for detecting trace impurities, such as residual TFA or truncated sequences .

Advanced Research Questions

Q. How can residual TFA interfere with downstream biological assays, and what mitigation strategies exist?

Residual TFA (>1%) can alter pH, inhibit enzyme activity, or induce cytotoxicity in cell-based assays. To mitigate:

  • Perform ion-exchange chromatography to convert TFA salts to acetate or HCl forms .
  • Dialyze the compound against phosphate-buffered saline (PBS) or use size-exclusion chromatography to remove free TFA .
  • Validate TFA content via ion chromatography or Karl Fischer titration .

Q. What challenges arise in quantifying this compound using HPLC, and how can they be resolved?

TFA’s high polarity reduces retention on reversed-phase C18 columns, leading to co-elution with the compound. Solutions include:

  • Use ion-pairing agents (e.g., heptafluorobutyric acid) to improve separation .
  • Switch to hydrophilic interaction liquid chromatography (HILIC) columns for better resolution of polar analytes .

Q. How does the TFA salt form affect the stability of Ald-Ph-PEG2-amine during long-term storage?

TFA salts are hygroscopic and prone to hydrolysis under humid conditions. For stability:

  • Lyophilize the compound and store at -20°C in anhydrous DMSO or under nitrogen atmosphere .
  • Monitor degradation via LC-MS every 6 months, focusing on aldehyde oxidation or PEG chain cleavage .

Q. What strategies optimize the conjugation efficiency of Ald-Ph-PEG2-amine with thiol-containing biomolecules?

The aldehyde group reacts with thiols via Schiff base formation, which requires pH control:

  • Conduct reactions at pH 7.4–8.5 in borate or HEPES buffers to enhance nucleophilic attack .
  • Add reducing agents (e.g., sodium cyanoborohydride) to stabilize the Schiff base intermediate .
  • Quantify conjugation efficiency using UV-Vis spectroscopy (absorbance at 280 nm for PEG) or MALDI-TOF MS .

Methodological Considerations

  • Salt Conversion Protocols : Detailed ion-exchange protocols for converting TFA to acetate salts are available in and .
  • Assay-Specific Handling : For in vivo studies, ensure TFA content <1% via dialysis or HPLC purification .
  • Structural Confirmation : Combine MS/MS fragmentation patterns with ¹H/¹³C NMR to resolve ambiguities in PEG spacer alignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.